Cas no 137408-21-0 (2-ethenyl-5-methylphenol)

2-Ethenyl-5-methylphenol is a phenolic compound characterized by its vinyl and methyl substituents on the aromatic ring. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the formation of polymers or as an intermediate in pharmaceutical and agrochemical manufacturing. Its phenolic group offers potential antioxidant properties, while the ethenyl moiety allows for participation in polymerization reactions, such as free-radical or cationic processes. The compound's volatility and solubility profile make it compatible with various solvents, facilitating its use in formulation chemistry. Care should be taken during handling due to its potential irritancy and sensitivity to light or oxidation. Storage under inert conditions is recommended.
2-ethenyl-5-methylphenol structure
2-ethenyl-5-methylphenol structure
Product name:2-ethenyl-5-methylphenol
CAS No:137408-21-0
MF:C9H10O
MW:134.175
CID:4464797
PubChem ID:15707099

2-ethenyl-5-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-ethenyl-5-methyl-
    • 2-ethenyl-5-methylphenol
    • SCHEMBL685610
    • EN300-1840539
    • 137408-21-0
    • Inchi: InChI=1S/C9H10O/c1-3-8-5-4-7(2)6-9(8)10/h3-6,10H,1H2,2H3
    • InChI Key: IRRGYSILRDZMQC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 134.073164938g/mol
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.7

2-ethenyl-5-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840539-1.0g
2-ethenyl-5-methylphenol
137408-21-0
1g
$1157.0 2023-06-03
Enamine
EN300-1840539-0.5g
2-ethenyl-5-methylphenol
137408-21-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1840539-2.5g
2-ethenyl-5-methylphenol
137408-21-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1840539-1g
2-ethenyl-5-methylphenol
137408-21-0
1g
$986.0 2023-09-19
Enamine
EN300-1840539-0.25g
2-ethenyl-5-methylphenol
137408-21-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1840539-0.05g
2-ethenyl-5-methylphenol
137408-21-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1840539-10.0g
2-ethenyl-5-methylphenol
137408-21-0
10g
$4974.0 2023-06-03
Enamine
EN300-1840539-5g
2-ethenyl-5-methylphenol
137408-21-0
5g
$2858.0 2023-09-19
Enamine
EN300-1840539-0.1g
2-ethenyl-5-methylphenol
137408-21-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1840539-5.0g
2-ethenyl-5-methylphenol
137408-21-0
5g
$3355.0 2023-06-03

Additional information on 2-ethenyl-5-methylphenol

Comprehensive Overview of 2-Ethenyl-5-methylphenol (CAS No. 137408-21-0): Properties, Applications, and Industry Insights

2-Ethenyl-5-methylphenol (CAS No. 137408-21-0) is a versatile organic compound widely recognized for its aromatic properties and applications in fragrances, flavorings, and specialty chemicals. This phenolic derivative, characterized by its vinyl and methyl functional groups, has garnered significant attention in research and industrial sectors due to its unique molecular structure and reactivity. Below, we delve into its chemical profile, synthesis methods, and emerging trends aligned with user-searched topics like "sustainable aroma chemicals" and "bio-based phenol derivatives."

The compound’s IUPAC name, 2-ethenyl-5-methylphenol, reflects its structural features: a phenol ring substituted with a vinyl group at the 2-position and a methyl group at the 5-position. Its CAS registry number, 137408-21-0, ensures precise identification in regulatory and commercial contexts. Chemically, it exhibits moderate polarity and solubility in organic solvents, making it suitable for formulations in perfumery and agrochemicals. Recent studies highlight its potential as a precursor for green chemistry applications, addressing the growing demand for eco-friendly synthetic intermediates.

In the fragrance industry, 2-ethenyl-5-methylphenol is valued for its woody, spicy odor profile, often compared to isoeugenol or vanillin derivatives. This aligns with trending searches for "natural-like aroma compounds" and "alternatives to traditional perfumery ingredients." Its stability under moderate temperatures also makes it a candidate for controlled-release formulations, a hot topic in advanced material science.

Synthesis of CAS No. 137408-21-0 typically involves Friedel-Crafts alkylation or cross-coupling reactions, with recent innovations focusing on catalytic efficiency and waste reduction. Researchers are exploring biocatalytic routes using engineered enzymes, responding to queries like "enzymatic synthesis of phenols" and "low-cost phenol production." Such advancements align with the circular economy paradigm, reducing reliance on petrochemical feedstocks.

From a commercial perspective, 2-ethenyl-5-methylphenol is traded under various synonyms, including 5-methyl-2-vinylphenol, catering to global supply chains. Regulatory compliance, particularly under REACH and FDA guidelines for flavorings, is critical—a point frequently searched by manufacturers. Analytical techniques like GC-MS and HPLC ensure purity, addressing quality concerns raised in forums on "analytical validation of specialty chemicals."

Future prospects for 137408-21-0 include its integration into biodegradable polymers and antimicrobial coatings, areas gaining traction in sustainable packaging discussions. Its role as a building block for pharmaceutical intermediates is also under investigation, though non-drug applications dominate current usage. Industry reports suggest a steady CAGR for such fine chemicals, driven by demand in Asia-Pacific markets.

In summary, 2-ethenyl-5-methylphenol (CAS No. 137408-21-0) exemplifies the intersection of tradition and innovation in chemical sciences. Its adaptability to green synthesis methods and alignment with market trends positions it as a compound of enduring relevance. For further details on supply sources or technical specifications, consult authoritative databases like SciFinder or PubChem.

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